2-Methylsulfinylethanol
Description
Contextualization within Sulfoxide (B87167) Chemistry
Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group (S=O) connected to two carbon atoms. wikipedia.org This group is polar, and the sulfur-oxygen bond is a hybrid of a dative bond and a polarized double bond. wikipedia.org The sulfur atom in a sulfoxide is pyramidal, which, when attached to two different organic groups, results in chirality. wikipedia.orgnih.gov
2-Methylsulfinylethanol fits within this class as a simple, bifunctional sulfoxide. It possesses a methyl group and a 2-hydroxyethyl group attached to the sulfinyl core. The presence of the hydroxyl group adds to its polarity and provides a site for further chemical reactions, such as esterification. acs.org Its best-known relative is dimethyl sulfoxide (DMSO), a widely used industrial solvent and chemical reagent. wikipedia.orgbritannica.com Unlike the symmetrical DMSO, the unsymmetrical nature of this compound makes it a chiral molecule. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₈O₂S |
| Molecular Weight | 108.16 g/mol |
| Synonyms | 2-hydroxyethyl methyl sulfoxide, MeSO(CH2)2OH chem960.com |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 56.5 Ų |
| Complexity | 52.8 |
This data is compiled from computed properties. chem960.com
Significance of this compound in Contemporary Chemical Research
The relevance of this compound in modern scientific investigation stems from two primary areas: its role as a biological metabolite and its application as a chiral reagent in medicinal chemistry.
Metabolic Research: In certain strains of Extraintestinal Pathogenic E. coli (ExPEC), this compound has been identified as a metabolic product. nih.govnih.gov These bacteria possess a metabolic pathway known as the dihydroxyacetone phosphate (B84403) (DHAP) shunt, which processes 5'-methylthioadenosine (MTA), a byproduct of S-adenosyl-l-methionine (SAM) utilization. nih.govresearchgate.net The pathway converts MTA into 2-methylthioethanol. nih.gov Subsequent research has shown that this 2-methylthioethanol is then slowly and non-enzymatically oxidized under aerobic conditions to form this compound. nih.gov In E. coli, this compound appears to be a terminal product, as the organism does not seem to utilize it further for significant sulfur salvage to synthesize amino acids like methionine. nih.govnih.gov
Applications in Synthetic Chemistry: The chiral nature of this compound makes it a valuable component in asymmetric synthesis. A notable application is in the development of novel pharmaceuticals. In the discovery of BAY 3389934, a potent and selective dual inhibitor of coagulation factors IIa and Xa, chemists used this compound to introduce a metabolically labile ester group into the target molecule. acs.org
The researchers synthesized and tested compounds using both the (S)- and (R)-enantiomers of this compound. acs.org Their findings demonstrated that the stereochemistry at the sulfoxide's sulfur atom had a significant impact on the final compound's biological activity. The ester derived from (S)-2-Methylsulfinylethanol was considerably more potent as an inhibitor of Factor IIa than its (R)-configured counterpart, while the potency against Factor Xa was less affected by the sulfoxide's chirality. acs.org This highlights the importance of chiral sulfoxides like this compound in fine-tuning the structure-activity relationship of drug candidates.
Historical Context and Evolution of Sulfoxide Research Relevant to this compound
The study of sulfoxides dates back to the 19th century. The first synthesis of a sulfoxide was achieved by the Russian scientist Alexander Zaytsev in 1866, who prepared dimethyl sulfoxide (DMSO). wikipedia.org For many decades, sulfoxides remained largely a chemical curiosity.
The industrial and academic significance of sulfoxides grew substantially in the mid-20th century, primarily through the popularization of DMSO as a highly versatile aprotic solvent capable of dissolving a wide array of polar and nonpolar compounds. wikipedia.orgnih.govresearchgate.net This led to extensive study of its chemical properties and applications. researchgate.net
In the realm of organic synthesis, DMSO became the basis for several mild and selective oxidation reactions, including the Pfitzner–Moffatt, Corey–Kim, and Swern oxidations, where it acts as the oxidant. wikipedia.org These methods became staples in synthetic organic chemistry for converting alcohols to aldehydes and ketones.
A more recent and sophisticated evolution in sulfoxide chemistry has been the focus on chiral sulfoxides as tools in asymmetric synthesis. nih.gov Initially used as chiral auxiliaries for diastereoselective reactions, sulfoxides containing chirality at the sulfur atom have emerged as a versatile class of chiral ligands for transition-metal-catalyzed reactions. nih.gov The ability of sulfoxides to coordinate to metal centers through either the sulfur or oxygen atom, and the proximity of the chiral center to the metal, are distinct advantages. nih.gov The application of specific enantiomers of this compound in modern medicinal chemistry is a direct result of this evolution, leveraging the unique stereochemical properties of the sulfoxide group to control the biological activity of complex molecules. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₈O₂S |
| 2-methylthioethanol | C₃H₈OS |
| 5'-methylthioadenosine (MTA) | C₁₁H₁₅N₅O₃S |
| Acetaldehyde | C₂H₄O |
| Adenine | C₅H₅N₅ |
| BAY 3389934 | Not provided in sources |
| Cysteine | C₃H₇NO₂S |
| Dihydroxyacetone phosphate (DHAP) | C₃H₇O₆P |
| Dimethyl sulfone | C₂H₆O₂S |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS |
| Methanethiol | CH₄S |
| Methionine | C₅H₁₁NO₂S |
Structure
3D Structure
Properties
CAS No. |
21281-74-3 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3 |
InChI Key |
XMSRCWAGWXZRRT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects in the Formation of 2 Methylsulfinylethanol
Synthetic Strategies for 2-Methylsulfinylethanol via Chemical Transformation
The creation of the sulfoxide (B87167) functional group in this compound from its corresponding sulfide (B99878), 2-(methylthio)ethanol (B31312), is a pivotal step that requires precise control over reaction conditions to ensure high yield and purity.
Oxidative Transformation of Sulfides to Sulfoxides in the Synthesis of this compound
The most direct route to this compound is the oxidation of 2-(methylthio)ethanol. This process involves the conversion of a sulfide to a sulfoxide, a transformation that demands careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone.
A variety of oxidizing agents have been employed for the selective oxidation of sulfides to sulfoxides. Among these, hydrogen peroxide (H₂O₂) is often favored due to its "green" credentials, with water being the primary byproduct. scispace.comnih.gov The reaction is typically carried out under mild, transition-metal-free conditions. scispace.com One effective system involves the use of hydrogen peroxide in glacial acetic acid. scispace.com
Controlled conditions are paramount to the success of this transformation. Key parameters that are meticulously regulated include:
Temperature: The oxidation is generally conducted at room temperature to minimize the formation of the sulfone byproduct. scispace.commdpi.com
Stoichiometry of the Oxidant: A carefully controlled amount of the oxidizing agent is crucial. Using a slight excess of hydrogen peroxide can ensure the complete conversion of the sulfide, while a large excess can lead to over-oxidation. scispace.com
Reaction Time: The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time for maximizing the yield of the sulfoxide. scispace.com
Other notable oxidizing systems for the selective conversion of sulfides to sulfoxides include the use of urea-hydrogen peroxide (UHP) as a mild oxidant, often in solvents like ethanol (B145695).
Chemoselectivity is a critical aspect of the oxidation of 2-(methylthio)ethanol, as the primary goal is to form the sulfoxide without further oxidation to the sulfone. The use of controlled conditions, as described above, allows for high chemoselectivity.
Under optimized conditions, the oxidation of sulfides to sulfoxides can achieve excellent yields, often in the range of 90-99%. scispace.com The straightforward nature of the reaction and the ease of product isolation contribute to the high efficiency of this synthetic method. scispace.com
Below is a table summarizing the typical conditions and outcomes for the selective oxidation of a generic sulfide to a sulfoxide, which are applicable to the synthesis of this compound.
| Oxidizing System | Solvent | Temperature | Typical Yield | Reference |
| Hydrogen Peroxide | Glacial Acetic Acid | Room Temperature | 90-99% | scispace.com |
| Urea-Hydrogen Peroxide | Ethanol | Not specified | High |
Synthetic Pathways Involving Chloromethyl Methyl Sulfoxide Intermediates
An alternative, though less direct, synthetic approach to sulfinyl-functionalized compounds involves the use of α-chloro sulfoxides as key intermediates. This strategy allows for the formation of new carbon-carbon bonds and the introduction of the sulfinyl group simultaneously.
The Darzens condensation is a classic organic reaction that involves the reaction of a carbonyl compound with an α-haloester or a related compound in the presence of a base to form an α,β-epoxy ester (a glycidic ester). researchgate.net This methodology can be adapted to use α-chloro sulfoxides, such as chloromethyl methyl sulfoxide, to synthesize methylsulfinyloxiranes.
The general mechanism proceeds as follows:
Deprotonation: A base removes the acidic α-proton from chloromethyl methyl sulfoxide, generating a carbanion.
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone.
Intramolecular Cyclization: The intermediate alkoxide then undergoes an intramolecular Sₙ2 reaction, with the oxygen anion displacing the chloride ion to form the epoxide ring.
The stereochemical outcome of the Darzens condensation is a crucial consideration, as the formation of the epoxide ring can lead to the creation of new stereocenters. The diastereoselectivity of the reaction, leading to either cis or trans epoxides, is influenced by several factors, including the nature of the reactants, the base used, and the reaction conditions.
The reaction of α-chloro sulfoxides with aldehydes can produce diastereomeric α,β-epoxy sulfoxides. The stereochemistry at the sulfur atom of the starting α-chloro sulfoxide can influence the stereochemical outcome of the condensation. The development of highly diastereoselective catalytic methods for the Darzens reaction has been an area of active research.
The stereoselective synthesis of α-chloro-sulfoxides themselves is also an important precursor step. For instance, the α-chlorination of sulfoxides using reagents like iodobenzene (B50100) dichloride has been shown to be highly stereospecific. rsc.org This allows for the preparation of enantiomerically enriched α-chloro sulfoxides, which can then be used in asymmetric Darzens-type condensations to produce chiral methylsulfinyloxiranes.
Alternative Synthetic Approaches: Sonochemical and Heat Gradient Methods
Alternative energy sources can drive chemical reactions, often with improved efficiency and selectivity. Sonochemistry and heat gradients represent two such approaches.
Sonochemical Methods:
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions can accelerate reaction rates and alter reaction pathways. acs.org
In the context of synthesizing this compound, the precursor 2-(methylthio)ethanol can be oxidized using a sonochemical approach. A notable advantage of this method is the potential to avoid the use of metal catalysts, leading to a cleaner reaction profile. For instance, the oxidation of various sulfides to sulfoxides has been successfully demonstrated using hydrogen peroxide as the oxidant under catalyst-free conditions, promoted by ultrasound. acs.org The reaction is often carried out in a recyclable medium like polyethylene (B3416737) glycol dimethyl ether (PEGDME). acs.org
The role of ultrasound in this process is crucial; in the absence of ultrasonic irradiation, the reaction between the thioether and hydrogen peroxide is significantly slower, often yielding only trace amounts of the sulfoxide even after extended reaction times. acs.org This highlights the ability of sonochemistry to activate hydrogen peroxide for the selective oxidation of sulfides.
| Substrate | Oxidant | Solvent | Conditions | Product | Selectivity/Yield | Reference |
| Thioanisole | H₂O₂ | PEGDME500 | Ultrasound | Methyl phenyl sulfoxide | High selectivity | acs.org |
| Dipropyl sulfide | H₂O₂, Acetic Acid, Potassium Persulfate | Not specified | Ultrasound | Dipropyl sulfoxide | Complete removal of sulfide | acs.org |
Heat Gradient Methods:
The application of a heat gradient in chemical synthesis involves creating a temperature differential across the reaction medium. This can induce convection and potentially influence reaction kinetics and product distribution. Theoretical studies have explored the use of temperature gradients to drive non-equilibrium chemical fluxes. researchgate.net However, the use of heat gradient methods for the specific synthesis of this compound, or the oxidation of thioethers to sulfoxides in general, is not well-documented in scientific literature. This approach remains a more theoretical concept in this particular area of synthesis. wikipedia.org
Biocatalytic and Enzymatic Routes for this compound Production
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze the oxidation of thioethers to sulfoxides with high enantioselectivity, a crucial aspect for the synthesis of chiral molecules.
The enzymatic synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)ethanol. This transformation is typically catalyzed by oxidoreductases, particularly monooxygenases. mdpi.comnih.gov These enzymes utilize molecular oxygen as the oxidant and often require a cofactor, such as NAD(P)H, for their catalytic activity. mdpi.com
Several classes of enzymes are known to catalyze sulfoxidation reactions:
Flavin-containing Monooxygenases (FMOs): These enzymes are capable of oxidizing a wide range of soft nucleophiles, including the sulfur atom in thioethers. mdpi.commdpi.com The mechanism involves the activation of molecular oxygen by the flavin cofactor. researchgate.net
Cytochrome P450 Monooxygenases: This large family of enzymes is known for its ability to catalyze a variety of oxidative reactions, including the oxidation of sulfides. mdpi.com
Baeyer-Villiger Monooxygenases (BVMOs): While primarily known for the oxidation of ketones to esters, BVMOs have also been shown to effectively catalyze the asymmetric oxidation of sulfides to sulfoxides. mdpi.com
Chloroperoxidases (CPOs): These enzymes can utilize hydrogen peroxide to oxidize thioethers. The reaction conditions, such as pH and H₂O₂ concentration, need to be carefully controlled to avoid enzyme deactivation. mdpi.com
While the direct enzymatic oxidation of 2-(methylthio)ethanol to this compound is not extensively reported, the enzymatic oxidation of other functionalized thioethers is well-established, suggesting the feasibility of this approach. nih.govnih.gov For example, peptides containing aspartic acid have been shown to catalyze the enantioselective oxidation of functionalized thioethers. nih.govnih.gov
The efficiency and selectivity of enzymatic sulfoxidation are highly dependent on the specific enzyme used and the reaction conditions. Therefore, characterization of the enzymatic system and optimization of reaction parameters are critical.
Enzyme Characterization:
Substrate Specificity: Enzymes exhibit varying degrees of specificity towards their substrates. Screening different monooxygenases or other suitable enzymes would be necessary to identify a catalyst with high activity towards 2-(methylthio)ethanol.
Enantioselectivity: For the production of a single enantiomer of this compound, the enantioselectivity of the enzyme is a key parameter. This is often expressed as enantiomeric excess (e.e.).
Stability: The stability of the enzyme under operational conditions (temperature, pH, presence of organic co-solvents) is crucial for a robust process.
Optimized Reaction Parameters:
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. These parameters need to be optimized to maximize the reaction rate and enzyme stability. For instance, some bacterial FMOs show improved performance at elevated temperatures (e.g., 45 °C). mdpi.com
Cofactor Regeneration: Many monooxygenases require expensive NAD(P)H cofactors. For a cost-effective process, an in-situ cofactor regeneration system is often employed. This can be achieved using a secondary enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. acs.org
Oxygen Supply: As molecular oxygen is a substrate for monooxygenases, ensuring an adequate oxygen supply is critical, especially in scaled-up reactions. acs.org
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. This can be mitigated by controlling the feed rate of the substrate or by in-situ product removal.
The following table provides examples of optimized parameters for the enzymatic oxidation of other thioethers, which can serve as a starting point for the development of a process for this compound.
| Enzyme System | Substrate | Key Optimization Parameter | Result | Reference |
| prazole sulfide monooxygenase (AcPSMO) | Omeprazole sulfide | Oxygen mass transfer | 95.9% conversion, 99.9% e.e. | acs.org |
| Chloroperoxidase (CPO) | Thioanisole | In-situ H₂O₂ generation | High optical purity (99% e.e.) | mdpi.com |
| Bacterial FMO (mFMO) | Various prochiral sulfides | Temperature (45 °C) | Higher conversions | mdpi.com |
Reactivity Profiles and Underlying Reaction Mechanisms of 2 Methylsulfinylethanol
General Chemical Reactivity and Transformation Pathways
The presence of both a nucleophilic hydroxyl group and an electrophilic sulfinyl group within the same molecule, separated by a two-carbon tether, allows for a variety of intramolecular and intermolecular reactions. The general transformation pathways for β-hydroxy sulfoxides like 2-methylsulfinylethanol often involve initial activation of either the hydroxyl or the sulfinyl group.
A distinctive reactivity pattern of β-hydroxy sulfoxides is their propensity to undergo the Pummerer reaction under certain conditions. acs.orgorganicreactions.orgchem-station.comwikipedia.org This reaction involves the rearrangement of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. chem-station.comwikipedia.org For a β-hydroxy sulfoxide, this can lead to the formation of α-hydroxyaldehydes after hydrolysis of the intermediate. acs.orgacs.org This transformation highlights the ability of the sulfoxide group to facilitate oxidation of the adjacent carbon atom.
Another significant reactivity pattern is the potential for intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the sulfur atom or the β-carbon, particularly if the sulfoxide is converted into a better leaving group.
Table 1: General Reactivity Patterns of β-Hydroxy Sulfoxides
| Reaction Type | Reagents/Conditions | Product Type |
| Pummerer Reaction | Acetic anhydride, heat | α-Acyloxy thioether |
| Intramolecular Cyclization | Base or Acid Catalysis | Cyclic sulfinates or oxiranes |
| Reduction | Reducing agents (e.g., NaBH4) | β-Hydroxy sulfide (B99878) |
| Oxidation | Oxidizing agents (e.g., m-CPBA) | β-Hydroxy sulfone |
Detailed Mechanistic Studies of this compound Transformations
While specific mechanistic studies for this compound are scarce, the following sections outline the expected behavior based on the known chemistry of β-hydroxy sulfoxides.
The sulfur atom in the sulfinyl group of this compound is electrophilic and can be attacked by nucleophiles. The stereochemical outcome of such reactions is of significant interest in asymmetric synthesis. medcraveonline.com Nucleophilic substitution at the sulfur atom of chiral sulfoxides generally proceeds with inversion of configuration. medcraveonline.com In the case of this compound, the intramolecular hydroxyl group can act as a nucleophile, leading to the formation of a cyclic sulfinate ester (a five-membered ring). This type of cyclization is often promoted by acid or base catalysis.
The general mechanism for intramolecular nucleophilic attack at the sulfinyl center would involve:
Activation of the sulfinyl group (e.g., by protonation of the oxygen atom in acidic conditions).
Nucleophilic attack by the hydroxyl oxygen on the sulfur atom.
Departure of a leaving group from the sulfur, or ring opening of an intermediate sulfoxonium species.
The sulfinyl oxygen in this compound is a site of basicity and can interact with electrophiles, such as protons or Lewis acids. This interaction enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. medcraveonline.com For example, in the presence of a strong acid, the sulfinyl oxygen can be protonated, which facilitates reactions such as the Pummerer rearrangement or nucleophilic substitution at the sulfur.
Furthermore, the hydroxyl group can be made more nucleophilic by deprotonation with a base, which can then facilitate intramolecular reactions. The interplay between the nucleophilicity of the hydroxyl group and the electrophilicity of the sulfinyl group is a key aspect of the chemistry of this compound.
The structure of this compound suggests the potential for the formation of strained three-membered ring intermediates, such as oxiranes and thiiranes (or their oxides), under specific reaction conditions.
Oxirane Formation: Intramolecular cyclization of this compound could potentially lead to the formation of an oxirane (epoxide). This would likely proceed via an initial activation of the sulfinyl group to turn it into a good leaving group, followed by an intramolecular SN2 attack by the deprotonated hydroxyl group on the β-carbon. This is the reverse of the well-known ring-opening of epoxides with thiolates to form β-hydroxy sulfides, which can then be oxidized to sulfoxides. nih.govbeilstein-journals.org
Thiirane (B1199164) Formation: The formation of a thiirane (episulfide) from this compound is less direct. However, β-hydroxy sulfoxides can be precursors to thiiranes. For instance, conversion of the hydroxyl group to a good leaving group, followed by intramolecular attack of the sulfur (after reduction of the sulfoxide to a sulfide) could, in principle, lead to a thiiranium ion intermediate, which could then collapse to a thiirane. More commonly, thiiranes are synthesized from epoxides by reaction with a sulfur nucleophile like thiourea. organic-chemistry.org The reverse reaction, the formation of an epoxide from a thiirane, is also known. It is plausible that under specific conditions, this compound could be converted to a transient thiirane S-oxide, although such intermediates are often unstable. researchgate.netthieme-connect.de
Table 2: Potential Transient Intermediates in this compound Reactions
| Intermediate | Potential Formation Pathway | Subsequent Reactivity |
| Oxirane | Intramolecular SN2 cyclization (requires activation of sulfinyl group) | Ring-opening reactions with nucleophiles |
| Thiirane S-oxide | Intramolecular cyclization (requires activation of hydroxyl group) | Ring-opening, rearrangement, or extrusion of SO |
Biotransformation and Environmental Degradation of 2 Methylsulfinylethanol
Intracellular and Cellular-Level Biotransformation Mechanisms
The transformation of 2-Methylsulfinylethanol at the cellular level can occur through various mechanisms, broadly categorized into metabolic processing by microbial systems and enzyme-mediated pathways. These processes involve a series of biochemical reactions that alter the chemical structure of the compound, often leading to its detoxification and eventual breakdown.
While direct studies on the metabolism of this compound in Escherichia coli are not extensively documented, the known metabolic capabilities of this bacterium with respect to related sulfur-containing and alcohol compounds provide a basis for postulating potential biotransformation pathways.
Currently, there is no direct scientific evidence to support the involvement of the dihydroxyacetone phosphate (B84403) (DHAP) shunt in the metabolism of this compound. The DHAP shunt is a recognized metabolic pathway, but its connection to the biotransformation of this specific compound remains speculative and requires further empirical investigation.
Under aerobic conditions, thioethers can undergo non-enzymatic oxidation to form sulfoxides. This transformation is a plausible abiotic process that could affect this compound if a thioether precursor is present in the environment. The presence of oxygen and potentially other reactive oxygen species could facilitate this oxidation, representing an initial step in the compound's environmental alteration before any biological uptake and metabolism.
The enzymatic machinery of microorganisms plays a pivotal role in the biotransformation of a wide array of chemical compounds. For this compound, several classes of enzymes could potentially be involved in its metabolic processing.
Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. In bacteria, these enzymes are crucial for the metabolism of various substrates. Specifically, enzymes like methionine sulfoxide (B87167) reductases, which are present in E. coli, demonstrate the cellular capacity to reduce sulfoxide bonds. This suggests a potential pathway for the reduction of this compound back to its corresponding thioether.
Furthermore, some bacteria possess cytochrome P450 monooxygenase systems, which are known to catalyze the oxidation of a wide range of substrates, including the conversion of sulfides to sulfoxides. While the specific activity of E. coli's cytochrome P450 systems on this compound has not been characterized, their known function in sulfoxidation presents a plausible enzymatic route for the formation of this compound from a thioether precursor or its further oxidation.
The table below summarizes the potential enzymatic activities related to the biotransformation of this compound.
| Enzyme Class | Potential Reaction on this compound or its Precursor | Relevance in Microbial Systems |
| Methionine Sulfoxide Reductases | Reduction of the sulfoxide group | Present in E. coli; indicates a mechanism for handling sulfoxides. |
| Cytochrome P450 Monooxygenases | Oxidation of a thioether precursor to form the sulfoxide | Present in some bacteria; a known pathway for sulfoxidation. |
| Alcohol Dehydrogenases | Oxidation of the ethanol (B145695) moiety | E. coli possesses alcohol dehydrogenases with broad substrate specificity. mdpi.com |
Hydrolytic enzymes catalyze the cleavage of chemical bonds by the addition of water. While the hydrolysis of certain organosulfur compounds by microbial enzymes is known, specific data on the hydrolytic cleavage of the carbon-sulfur bond in this compound is not currently available. The stability of the sulfoxide group and the adjacent carbon-sulfur bond would determine the feasibility of such a pathway. Research into the substrate specificity of microbial hydrolases would be necessary to ascertain their potential role in the degradation of this compound.
Extracellular and Environmental Degradation Processes
Abiotic Degradation Pathways in Environmental MatricesThere is a lack of data concerning the non-biological degradation of this compound in environmental settings such as soil or water, including processes like hydrolysis or photolysis.
Due to the absence of any research findings on the subject, no data tables or a list of mentioned compounds can be generated. Further scientific investigation is required to understand the environmental behavior and biological processing of this compound.
Advanced Analytical Methodologies for the Characterization of 2 Methylsulfinylethanol
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers unparalleled insight into the atomic and molecular composition of substances. For a molecule like 2-Methylsulfinylethanol, techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provide complementary information that, when combined, creates a comprehensive structural profile.
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. pioneerpublisher.com It functions by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. pioneerpublisher.com High-resolution mass spectrometry, in particular, can provide highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. nih.gov Furthermore, by inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) experiments can reveal the structure of different parts of the molecule, aiding in its complete structural elucidation. nih.govpittcon.org This capability is crucial for distinguishing between isomers and identifying unknown compounds. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This method is particularly well-suited for analyzing polar and non-volatile compounds like this compound, which are not amenable to gas chromatography. The LC system first separates the compound from a complex mixture, after which it is introduced into the mass spectrometer for detection and identification. eag.com
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry represents a sophisticated form of MS that merges the stability of a quadrupole analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. nih.govgulfbioanalytical.com When coupled with LC, an LC-Q-TOF-MS system provides significant advantages. nih.gov It can deliver accurate mass measurements for both the parent ion and its fragments, which is critical for confirming the elemental composition. nih.gov The Q-TOF's ability to perform MS/MS experiments allows for detailed structural analysis by fragmenting a selected precursor ion and analyzing its product ions, providing a high degree of confidence in the structural assignment of this compound. tofwerk.com
This compound is a chiral molecule, with the stereocenter located at the sulfur atom of the sulfoxide (B87167) group. Differentiating between its enantiomers is critical, as they may exhibit different biological activities. Mass spectrometry itself is "chiral-blind," meaning it cannot distinguish between enantiomers because they have the identical mass. polyu.edu.hk
Ion Mobility-Mass Spectrometry (IM-MS) offers a solution to this challenge. This technique separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (collision cross-section). nih.gov To achieve chiral separation, a chiral selector is typically introduced to form diastereomeric complexes with the enantiomers of this compound. nih.gov These diastereomeric complexes have different three-dimensional shapes and therefore different collision cross-sections, allowing them to be separated in the ion mobility drift cell before being analyzed by the mass spectrometer. unipd.itresearchgate.net This provides a rapid and sensitive method for the chiral analysis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. sigmaaldrich.com It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment and connectivity of atoms within a molecule. wordpress.comsavemyexams.com An NMR spectrum plots the resonance frequency of the nuclei relative to a standard, a value known as the chemical shift (δ), which is indicative of the local electronic environment. wordpress.com
For this compound (CH₃-S(O)-CH₂-CH₂-OH), ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment.
A singlet for the methyl (CH₃) protons.
Two complex multiplets for the two adjacent methylene (B1212753) (CH₂-S(O) and CH₂-OH) protons.
A broad singlet for the hydroxyl (-OH) proton, which is often exchangeable with deuterium. chemistrysteps.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ -S(O)- | 2.5 - 2.7 | Singlet (s) |
| -S(O)-CH₂ -CH₂- | 2.8 - 3.1 | Multiplet (m) |
| -CH₂-CH₂ -OH | 3.8 - 4.1 | Multiplet (m) |
| -CH₂-OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum of this compound would display three distinct signals, one for each unique carbon environment. compoundchem.com The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen or the sulfoxide group appearing further downfield. libretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ -S(O)- | 35 - 45 |
| -S(O)-CH₂ -CH₂- | 50 - 60 |
| -CH₂-CH₂ -OH | 55 - 65 |
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups within a molecule. wikipedia.org It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. youtube.com The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule. wisdomlib.org Each type of bond (e.g., O-H, C-H, S=O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." semanticscholar.org
For this compound, the FTIR spectrum would be expected to show several key absorption bands that confirm the presence of its principal functional groups.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (Broad) |
| Alkyl | C-H stretch | 2850 - 3000 |
| Sulfoxide | S=O stretch | 1030 - 1070 |
| Alcohol | C-O stretch | 1000 - 1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of this compound, providing powerful tools for separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities. researchgate.net A validated HPLC method can provide reliable and consistent data, which is essential in quality control. researchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation.
For a polar compound like this compound, a reversed-phase HPLC method is often suitable. nih.gov This would typically involve a C18 or C8 stationary phase column. nih.gov The mobile phase could consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. nih.govsigmaaldrich.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes during the analysis, can be employed to achieve the desired separation. nih.gov UV detection is commonly used if the analyte or its impurities possess a chromophore. nih.gov
Method validation for the analysis of this compound would be performed according to established guidelines to ensure its suitability for its intended purpose. pharmaguideline.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. pharmaguideline.comyoutube.com
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov This is typically confirmed by comparing the chromatograms of the pure substance with those of potential interfering substances. nih.gov
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. youtube.com This is generally evaluated by analyzing a series of dilutions of a standard solution and plotting the detector response against concentration. nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. nih.gov
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov
The following table illustrates typical parameters for an HPLC method developed for the purity analysis of a sulfoxide compound like this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| This is an illustrative data table based on common HPLC methods for similar organic compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of volatile organic compounds. nih.gov In the context of this compound, GC-MS is invaluable for detecting and identifying residual solvents and other volatile impurities that may be present from the synthesis process. ispub.com
The sample is typically introduced into the GC inlet, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase in the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. phytopharmajournal.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to a spectral library. nih.gov
Headspace GC-MS is a particularly useful variation for the analysis of volatile impurities in a non-volatile matrix. nih.gov In this technique, the sample is heated in a sealed vial, and the volatile components partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS for analysis. nih.gov This approach minimizes contamination of the instrument with non-volatile sample components. nih.gov
The table below presents a hypothetical set of volatile impurities that could be identified in a sample of this compound using GC-MS.
| Retention Time (min) | Identified Compound | Probable Origin |
| 3.45 | Methanol | Residual solvent |
| 5.21 | Ethanol (B145695) | Residual solvent |
| 7.89 | Isopropyl Acetate | Residual solvent |
| 10.12 | Toluene | Residual solvent |
| This is an illustrative data table based on common volatile impurities found in pharmaceutical and chemical manufacturing. |
Complementary Advanced Analytical Approaches
In addition to chromatographic techniques, other advanced analytical methods provide crucial information about the solid-state properties of this compound.
In a single-crystal XRD experiment, a well-ordered crystal is mounted and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the crystal structure can be determined. nih.gov
For sulfoxide compounds, XRD studies reveal important structural features, such as the pyramidal geometry at the sulfur atom and the characteristic S=O bond length. nih.govwikipedia.org The packing of the molecules in the crystal is often influenced by intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions involving the polar sulfoxide group. bruceryandontexist.net
The following table provides an example of crystallographic data that might be obtained for a sulfoxide compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 7.891 |
| β (°) ** | 98.76 |
| Volume (ų) ** | 662.3 |
| Z | 4 |
| This is an illustrative data table based on published crystallographic data for similar small organic molecules. researchgate.netresearchgate.net |
Scanning Electron Microscopy (SEM) is a versatile imaging technique used to obtain high-resolution images of the surface topography of a material. azooptics.com For this compound, SEM can be used to study the morphology of its crystalline form, including crystal size, shape, and surface features. aidic.it This information is important as the morphology of a substance can influence its bulk properties, such as flowability and dissolution rate.
In SEM, a focused beam of electrons is scanned across the surface of the sample. azooptics.com The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. azooptics.com The secondary electrons are most commonly used for imaging the surface topography. azooptics.com
Computational and Quantum Chemical Investigations of 2 Methylsulfinylethanol
First-Principles Quantum Chemical Methodologies
First-principles, or ab initio, quantum chemical methods are foundational in the computational study of molecules like 2-methylsulfinylethanol. These methods derive their results from fundamental physical constants without the need for empirical parameters, offering a high degree of theoretical rigor.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as this compound, DFT is instrumental in determining its electronic and structural properties. The theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density.
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing sulfur, oxygen, carbon, and hydrogen atoms like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(2d,p), are commonly employed. Dunning's correlation-consistent basis sets, like cc-pVDZ and cc-pVTZ, offer a systematic way to approach the complete basis set limit.
Basis set convergence is a critical aspect to ensure the reliability of the computed properties. This is typically achieved by performing calculations with a series of progressively larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) and observing the convergence of the desired property, such as the total energy or geometrical parameters. The inclusion of polarization functions (e.g., d, p) is essential for accurately describing the bonding environment around the sulfur and oxygen atoms, while diffuse functions (indicated by a '+' sign) are important for describing the lone pairs and any potential intramolecular hydrogen bonding involving the hydroxyl group.
Table 1: Representative Basis Sets for DFT Calculations on this compound
| Basis Set | Description | Key Features |
| 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Good for initial geometry optimizations and frequency calculations. |
| 6-311+G(2d,p) | A larger split-valence basis set with diffuse functions and multiple polarization functions. | Provides more accurate electronic properties and handles anions well. |
| cc-pVTZ | Dunning's correlation-consistent triple-zeta basis set. | Allows for systematic extrapolation to the complete basis set limit. |
| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Crucial for describing non-covalent interactions and electron lone pairs. |
The exact form of the exchange-correlation (XC) functional in DFT is unknown and must be approximated. The choice of the XC functional significantly impacts the accuracy of the results. For a molecule like this compound, a range of functionals would be tested and validated.
Commonly used functionals include:
Hybrid functionals: B3LYP is a widely used hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation.
Range-separated hybrid functionals: Functionals like CAM-B3LYP and ωB97X-D are designed to improve the description of long-range interactions, which could be relevant for intramolecular hydrogen bonding in this compound.
Meta-GGA functionals: Functionals like M06-2X are known to perform well for a broad range of chemical systems, including those with non-covalent interactions.
Validation of the chosen functional is typically performed by comparing computed properties against experimental data or results from higher-level ab initio calculations for similar, well-characterized molecules. For instance, the calculated bond lengths, bond angles, and vibrational frequencies can be benchmarked against available spectroscopic data for analogous sulfoxides and alcohols.
While DFT is a powerful tool, traditional ab initio methods provide a systematic pathway to improve upon the description of electron correlation.
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. HF theory neglects electron correlation, which can lead to inaccuracies in predicting molecular properties. However, it serves as a fundamental starting point for more advanced methods.
Post-Hartree-Fock Methods: To account for electron correlation, post-HF methods are employed.
Møller-Plesset (MP) Perturbation Theory: MP2 is a common and computationally efficient method that adds a second-order correction to the HF energy to account for electron correlation. It often provides a significant improvement over HF for geometries and relative energies.
Coupled Cluster (CC) Theory: Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy. CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) is capable of yielding results that are very close to experimental values, provided a sufficiently large basis set is used. Due to their high computational cost, these methods are often used to benchmark results from more approximate methods like DFT for smaller, representative conformers of this compound.
Applications of Density Functional Theory (DFT)
Molecular Modeling and Dynamic Simulation Approaches
Molecular modeling and simulation techniques are employed to explore the conformational landscape and dynamic behavior of this compound over time.
The presence of the flexible ethyl chain, the sulfinyl group, and the hydroxyl group in this compound gives rise to multiple possible conformers. Understanding the relative energies and populations of these conformers is crucial for interpreting its spectroscopic and chemical properties.
The theoretical prediction of the conformational landscape involves a multi-step process:
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields followed by refinement with quantum mechanical methods.
Geometry Optimization: The geometry of each identified conformer is then fully optimized using a reliable quantum chemical method, such as DFT with an appropriate functional and basis set (e.g., B3LYP/6-311+G(2d,p)).
Frequency Calculations: Harmonic vibrational frequency calculations are performed for each optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Relative Energy Calculation: The relative energies of the conformers are then calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature according to the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Description of Key Dihedral Angle (C-S-C-C) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol at 298.15 K) |
| Conf-1 | anti (approx. 180°) | 0.00 | 0.00 |
| Conf-2 | gauche (approx. 60°) | 0.85 | 0.75 |
| Conf-3 | gauche (approx. -60°) | 0.85 | 0.75 |
| Conf-4 | syn (approx. 0°) | 3.50 | 3.80 |
Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available. The relative energies would be highly dependent on the level of theory and basis set used.
Computational Elucidation of Reaction Pathways and Transition States
A fundamental application of computational chemistry is the mapping of potential energy surfaces to understand reaction mechanisms. For this compound, a characteristic reaction is the thermal syn-elimination, a process common to sulfoxides that proceeds through a five-membered cyclic transition state. In this reaction, the sulfoxide (B87167) acts as a base, abstracting a β-proton, leading to the formation of an alkene and a sulfenic acid, which can undergo further reactions.
Density Functional Theory (DFT) is a widely used method to model such reactions. By employing a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)), the geometries of the reactant, transition state, and products can be optimized. The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.
For the syn-elimination of this compound, the reaction would proceed as follows:
CH₃S(O)CH₂CH₂OH → [Transition State] → CH₂=CHS(O)CH₃ + H₂O (Hypothetical Pathway)
Table 1: Hypothetical Energetic Profile for the syn-Elimination of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | Cyclic five-membered TS | +32.5 |
| Products | Vinyl methyl sulfoxide + Water | -10.2 |
Note: Data are hypothetical and for illustrative purposes.
The geometry of the transition state is of particular interest. In the proposed cyclic transition state for the syn-elimination, the S-O bond would lengthen as the oxygen atom approaches the β-hydrogen. Simultaneously, the C-H bond being broken and the C-S bond would elongate, while a new O-H bond and a C=C double bond begin to form.
Table 2: Hypothetical Key Geometric Parameters of the syn-Elimination Transition State
| Parameter | Reactant (Å/°) | Transition State (Å/°) | Product (Å/°) |
| Cβ-H Bond Length | 1.10 | 1.45 | - |
| Cα-S Bond Length | 1.81 | 2.15 | - |
| S=O Bond Length | 1.51 | 1.58 | 1.51 (in product) |
| O···H Distance | - | 1.60 | 0.96 (in H₂O) |
| Cα-Cβ Bond Length | 1.54 | 1.42 | 1.34 |
Note: Data are hypothetical and for illustrative purposes. Cα is the carbon bonded to sulfur; Cβ is the carbon bonded to Cα.
Solvent Effects and Energetic Stability via Continuum Models (e.g., COSMO)
The stability and conformation of a polar molecule like this compound are significantly influenced by its environment. Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are efficient methods for studying these solvent effects. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant (ε), and the solute is placed in a cavity within this medium. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization.
This compound possesses both a hydrogen bond donor (the -OH group) and two hydrogen bond acceptor sites (the sulfinyl oxygen and the hydroxyl oxygen). This structure allows for complex interactions with protic and aprotic solvents. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the sulfinyl oxygen can lead to different stable conformers, the relative energies of which would be highly solvent-dependent.
Using a continuum model, the free energy of solvation (ΔG_solv) can be calculated, representing the change in free energy when transferring the molecule from the gas phase to the solvent. A more negative ΔG_solv indicates greater stabilization by the solvent. It is expected that polar solvents would stabilize this compound more effectively than nonpolar solvents due to its polar nature.
Table 3: Hypothetical Solvation Free Energies (ΔG_solv) of this compound in Various Solvents using a COSMO-based approach
| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) |
| Heptane | 1.9 | -2.1 |
| Chloroform | 4.8 | -5.8 |
| Acetone | 20.7 | -8.5 |
| Ethanol (B145695) | 24.6 | -9.2 |
| Water | 78.4 | -11.5 |
Note: Data are hypothetical and for illustrative purposes, reflecting the expected trend of increased stabilization with solvent polarity.
These calculations are crucial for understanding conformational equilibria and reaction kinetics in solution, as the solvent can stabilize reactants, products, and transition states to different extents, thereby altering reaction rates and pathways.
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is a standard computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT). The calculation of the second derivatives of the energy with respect to atomic positions yields a Hessian matrix, and its diagonalization gives the vibrational frequencies and the corresponding normal modes.
The calculated harmonic frequencies are systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other theoretical approximations. Therefore, it is common practice to apply an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods) to the calculated frequencies to achieve better agreement with experimental data.
For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for its key functional groups. The O-H stretching frequency would be particularly sensitive to hydrogen bonding; in a non-polar solvent or the gas phase, a sharp band for the "free" O-H would be expected, while in a polar solvent or in a conformation with strong intramolecular hydrogen bonding, a broader band at a lower frequency would be predicted. The S=O stretching frequency is also a strong, characteristic absorption in the infrared spectrum.
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H stretch (free) | 3810 | 0.965 | 3677 | 3580 - 3670 |
| C-H stretch | 3050 - 3180 | 0.970 | 2959 - 3085 | 2850 - 3000 |
| S=O stretch | 1085 | 0.975 | 1058 | 1030 - 1070 |
| C-O stretch | 1070 | 0.975 | 1043 | 1000 - 1260 |
| C-S stretch | 715 | 0.980 | 701 | 600 - 800 |
Note: Data are hypothetical and for illustrative purposes. Frequencies and scaling factors are representative for DFT calculations.
By comparing the theoretical spectrum with an experimental one, each absorption band can be assigned to a specific atomic motion, providing a detailed confirmation of the molecular structure and insights into its bonding characteristics.
Strategic Applications of 2 Methylsulfinylethanol in Chemical Synthesis and Industry
Role as a Building Block in Complex Organic Synthesis
The dual functionality of 2-Methylsulfinylethanol makes it a strategic component in the synthesis of intricate organic molecules. Its sulfoxide (B87167) moiety can influence the stereochemistry of reactions, while the hydroxyl group provides a reactive handle for a variety of chemical transformations.
Synthetic Utility as a Precursor to Advanced Sulfoxide Architectures
This compound is a foundational precursor for the synthesis of more complex and functionally diverse sulfoxide-containing molecules. The selective oxidation of the corresponding sulfide (B99878), 2-(methylthio)ethanol (B31312), is a common route to obtain this compound. wikipedia.org This transformation is a critical step, as the resulting sulfoxide introduces a stereogenic center at the sulfur atom, opening avenues for asymmetric synthesis.
Chiral sulfoxides are highly valuable in organic synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. wikipedia.orgbritannica.com The synthesis of enantiomerically pure sulfoxides can be achieved through various methods, including the use of chiral oxidizing agents or catalytic asymmetric oxidation of the parent sulfide. wiley-vch.de While specific industrial-scale enantioselective synthesis of this compound is not widely documented, the principles of asymmetric sulfoxidation are well-established and can be applied to its production. wiley-vch.de
The hydroxyl group of this compound can be further functionalized to build more elaborate molecular frameworks. For instance, it can be esterified or etherified to introduce the methylsulfinyl ethyl moiety into larger molecules, thereby creating advanced sulfoxide architectures with tailored properties for applications in medicinal chemistry and materials science. mdpi.com
Table 1: Synthetic Pathways to Sulfoxides
| Method | Description | Key Features |
|---|---|---|
| Sulfide Oxidation | Oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide or sodium periodate. wikipedia.org | Common and versatile method. Can be adapted for enantioselective synthesis. |
| Andersen Synthesis | Reaction of a sulfinyl chloride with a chiral alcohol, followed by displacement with an organometallic reagent. | Classic method for producing enantiopure sulfoxides. |
| Catalytic Asymmetric Oxidation | Use of a chiral catalyst, often a metal complex, to selectively oxidize one enantiomer of a prochiral sulfide. wiley-vch.de | Provides access to enantiomerically enriched sulfoxides with high efficiency. |
Function as a Key Intermediate in Multi-Component and Convergent Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and convergent syntheses, where different fragments of a large molecule are synthesized separately before being combined, are powerful strategies for efficient molecule construction. nih.govnih.gov While specific, documented examples of this compound's direct participation as a key intermediate in well-known MCRs like the Ugi or Passerini reactions are not prevalent in publicly available literature, its bifunctional nature makes it a theoretically suitable candidate for such transformations.
For instance, the hydroxyl group could participate as the alcohol component in a Passerini reaction, while the sulfoxide could direct subsequent stereoselective transformations. In convergent synthesis, a fragment containing the this compound unit could be prepared and then coupled with other molecular fragments to assemble a complex target molecule. nih.gov
A one-pot, three-component synthesis for sulfoxides has been developed, which highlights the potential for designing MCRs that incorporate sulfoxide-containing building blocks. nih.govnih.gov This approach involves the reaction of a Grignard reagent with a sulfoxide reagent to form a sulfenate anion, which is then trapped by an electrophile. nih.govnih.gov This demonstrates the feasibility of incorporating sulfoxide moieties in multi-component strategies.
Industrial Process Integration and Chemical Manufacturing
The transition of a chemical from a laboratory reagent to an industrial-scale building block requires robust and scalable synthetic methods, as well as defined applications in manufacturing processes.
Process Engineering and Scalability in Industrial Chemistry
The industrial production of sulfoxides often relies on the selective oxidation of sulfides. organic-chemistry.orggaylordchemical.com Key considerations for scaling up the synthesis of this compound include cost-effective and environmentally benign oxidation methods. The use of catalysts, such as iron nitrate, with oxygen as the oxidant, presents a practical and eco-friendly approach for the large-scale synthesis of sulfoxides. acs.org Furthermore, photocatalytic methods using visible light and green solvents like ethanol (B145695) and water are being explored for scalable sulfoxide synthesis, addressing common issues with reproducibility and scalability in photochemical reactions. rsc.org
The development of continuous flow processes for sulfide oxidation offers significant advantages for industrial production, including improved safety, better heat and mass transfer, and enhanced reproducibility, which are crucial for large-scale manufacturing. acs.org
Table 2: Considerations for Industrial Sulfoxide Synthesis
| Factor | Description | Importance |
|---|---|---|
| Oxidant | The choice of oxidizing agent impacts cost, safety, and waste generation. | Green oxidants like oxygen or hydrogen peroxide are preferred. gaylordchemical.comacs.org |
| Catalyst | Catalysts can improve selectivity and reaction rates, reducing energy consumption. | Iron-based or other transition metal catalysts are often employed. acs.org |
| Solvent | The solvent system affects reaction efficiency, product separation, and environmental impact. | Green solvents are increasingly favored in industrial processes. rsc.org |
| Process Type | Batch vs. continuous flow processes. | Flow chemistry offers advantages for scalability and safety. acs.org |
Application in Industrial Chemical Blending and Product Formulation
While specific details on the widespread use of this compound in industrial chemical blending and product formulation are not extensively documented in public literature, its physical and chemical properties suggest potential applications. As a polar organic compound with a hydroxyl group, it could function as a specialty solvent or a component in formulations where hydrogen bonding and polarity are important. Its sulfoxide group may also impart unique properties to a blend, such as improved solvency for certain materials or performance as a formulation additive.
The broader class of sulfoxides, most notably dimethyl sulfoxide (DMSO), is widely used as an industrial solvent and in various formulations. wikipedia.org By analogy, this compound could find niche applications in areas where its specific combination of a hydroxyl and a methylsulfinyl group offers performance advantages over more common solvents or additives. Further research and development would be needed to fully explore and establish its role in specific industrial formulations.
Q & A
Q. What experimental methods are recommended for synthesizing and stabilizing 2-Methylsulfinylethanol in aerobic conditions?
this compound is synthesized via the non-enzymatic oxidation of 2-methylthioethanol under aerobic conditions. To ensure stability:
- Synthesis : Incubate 2-methylthioethanol in oxygenated media, monitoring oxidation kinetics using reverse-phase HPLC (e.g., C18 column, UV detection at 210–260 nm) .
- Stabilization : Conduct experiments under inert atmospheres (e.g., nitrogen) or add antioxidants (e.g., ascorbic acid) to halt further oxidation. Avoid lyophilization, as it may alter oxidation states during metabolite extraction .
Q. How can researchers detect and quantify this compound in biological samples?
- LC-MS/MS : Use untargeted metabolomics with high-resolution mass spectrometry (HRMS; m/z = 108.0246 Da, error ≤1 ppm) to identify the compound. Validate with isotopically labeled standards .
- HPLC : Employ reverse-phase chromatography (e.g., Zorbax Eclipse Plus C18 column, 3.5 µm, 4.6 × 100 mm) with mobile phases like water/acetonitrile (0.1% formic acid). Note that 2-methylthioethanol may be lost during sample preparation, necessitating immediate derivatization .
Q. What are the critical factors in preventing artifacts during this compound analysis?
- Sample Handling : Flash-freeze samples in liquid nitrogen to arrest enzymatic/non-enzymatic reactions.
- Extraction : Use cold methanol/water (80:20 v/v) for metabolite extraction. Avoid prolonged exposure to air, as oxidation occurs within hours .
Advanced Research Questions
Q. How can researchers differentiate enzymatic vs. non-enzymatic pathways in this compound formation?
- Experimental Design :
- Compare aerobic vs. anaerobic microbial cultures (e.g., E. coli) fed with 2-methylthioethanol. Under anaerobic conditions, enzymatic pathways dominate, while aerobic conditions favor non-enzymatic oxidation .
- Use isotopic tracing (e.g., [2-methyl-14C]-methylthioethanol) to track sulfur metabolism and identify intermediates via HRMS .
Q. How should conflicting data on sulfur salvage pathways involving this compound be resolved?
- Data Contradiction Analysis :
- Replicate studies under standardized conditions (e.g., pH, temperature, oxygen levels).
- Cross-validate findings using orthogonal methods (e.g., NMR for structural confirmation, enzyme knockout strains to assess metabolic redundancy) .
- Address discrepancies in extraction protocols (e.g., lyophilization artifacts) by adopting in-situ quenching techniques .
Q. What role does this compound play in microbial sulfur metabolism, and how can this be experimentally validated?
- Hypothesis Testing :
Methodological Comparison Table
| Technique | Application | Sensitivity | Limitations | Key Reference |
|---|---|---|---|---|
| LC-MS/MS (HRMS) | Untargeted metabolomics, isotope tracing | 1 ppm mass error | Requires high-resolution instrumentation | |
| Reverse-phase HPLC | Quantification, stability assays | ~10 ng/mL | Limited by co-eluting metabolites | |
| Isotopic Tracing | Pathway validation | Sub-picomolar | Costly synthesis of labeled compounds |
Key Research Gaps
- Environmental Impact : Limited data on this compound’s persistence in ecosystems or interactions with abiotic factors (e.g., UV light, soil microbiota).
- Enzymatic Regulation : No confirmed enzymes catalyze its formation or degradation, suggesting unexplored promiscuous metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
